REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)NC(=O)O[C:2]2=[O:3].P(=O)(O)(O)O>>[CH:8]1[C:7]2[C:2](=[O:3])[C:1]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:2][C:1]=2[CH:11]=[CH:10][CH:9]=1
|
Name
|
dextrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dextrin anthranilate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
anthranilyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The derivative product, an anthranilyl dextrin keratin polypeptide, was recovered by dialysis
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
ADDITION
|
Details
|
Samples of wool, treated with 8% ammonium thioglycolate solution
|
Type
|
ADDITION
|
Details
|
containing the dextrin derivative as a solute, for 15 to 30 minutes
|
Duration
|
22.5 (± 7.5) min
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with acetone
|
Type
|
ADDITION
|
Details
|
a portion thus treated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |